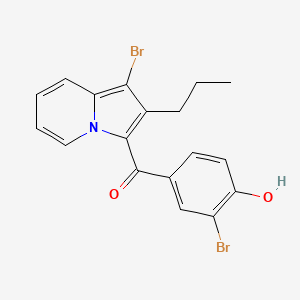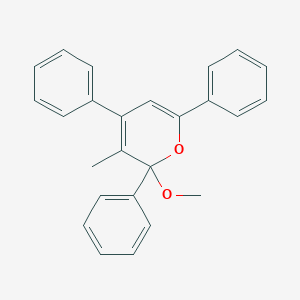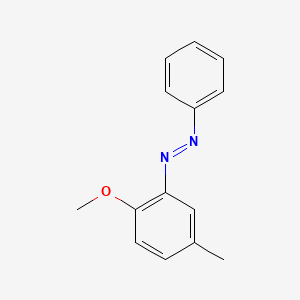
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a butadienyl group with isopropyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate butadienyl precursor. One common method is the alkylation of pyrrolidine with 1-isopropyl-2-methyl-2,3-butadiene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating the nucleophilic attack on the butadienyl precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the butadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the butadienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)piperidine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)morpholine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyridine
Uniqueness
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a butadienyl group with isopropyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
| 80305-62-0 | |
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
InChI |
InChI=1S/C12H21N/c1-5-11(4)12(10(2)3)13-8-6-7-9-13/h10,12H,1,6-9H2,2-4H3 |
Clave InChI |
DOKYOMHOUOXLHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=C=C)C)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
